molecular formula C21H17FN4O4S B2711122 Methyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 1021060-80-9

Methyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2711122
CAS No.: 1021060-80-9
M. Wt: 440.45
InChI Key: FPAZIXMJPPFSBQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the core pyridazine ring. The process may include:

  • Formation of the pyridazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

  • Introduction of the fluorobenzamido group: This step involves the reaction of the pyridazine ring with 2-fluorobenzoyl chloride under controlled conditions.

  • Attachment of the thioacetamide group: The thioacetamide group is introduced through a nucleophilic substitution reaction.

  • Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are typically employed.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. It may exhibit biological activity that could be harnessed for therapeutic purposes.

Industry: In industry, this compound could be utilized in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which Methyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-(2-((6-(2-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate: is structurally similar to other fluorinated benzamides and thioacetamides.

  • Methyl 4-[(2-fluorobenzoyl)amino]benzoate: This compound differs by the absence of the pyridazine ring.

  • Methyl 2-fluorobenzoate: This compound lacks the amido and thioacetamido groups.

Uniqueness: The presence of the pyridazine ring and the specific arrangement of the fluorobenzamido and thioacetamido groups make this compound unique compared to its analogs

Properties

IUPAC Name

methyl 4-[[2-[6-[(2-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4S/c1-30-21(29)13-6-8-14(9-7-13)23-18(27)12-31-19-11-10-17(25-26-19)24-20(28)15-4-2-3-5-16(15)22/h2-11H,12H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAZIXMJPPFSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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